molecular formula C10H16Cl2N4S B7897909 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride

Cat. No.: B7897909
M. Wt: 295.2 g/mol
InChI Key: NRQCNZHHVDAAEM-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride (CAS: 1261231-74-6) is a piperidine-containing compound with a pyrimidine core. Its molecular formula is C₁₀H₁₆Cl₂N₄S, and it has a molecular weight of 295.2 g/mol (≥95% purity) . The structure features a 6-chloro substituent and a methylthio (SCH₃) group at position 2 of the pyrimidine ring, coupled with a piperidin-4-ylamine moiety. This compound has been utilized in research settings, though commercial availability is currently discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S.ClH/c1-16-10-13-8(11)6-9(14-10)15-4-2-7(12)3-5-15;/h6-7H,2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCNZHHVDAAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as chloroacetaldehyde and thiourea, followed by chlorination to introduce the chlorine atom at the 6-position.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Coupling with Piperidine: The piperidine ring is then coupled to the pyrimidine ring through an amine linkage, often using a reductive amination reaction.

    Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth. The molecular pathways involved include the EGFR, Her2, VEGFR2, and CDK2 signaling pathways .

Comparison with Similar Compounds

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride

  • CAS : 1353947-62-2
  • Molecular Formula : C₁₂H₂₀ClN₅OS
  • Key Differences :
    • 6-Methoxy substituent replaces the 6-chloro group.
    • N-methylation of the piperidin-4-amine moiety.
  • Implications : Methoxy groups typically enhance solubility compared to chloro substituents. N-methylation may reduce basicity and alter receptor binding .

1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

  • CAS : 52392-53-7
  • Molecular Formula : C₁₂H₂₀ClN₅S
  • Key Differences :
    • 6-Ethoxy substituent instead of 6-chloro.
    • Amine group on piperidin-3-yl instead of piperidin-4-yl.
  • The 3-amine position alters spatial orientation, which could impact interactions with biological targets .

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine Hydrochloride

  • CAS: Not explicitly listed.
  • Molecular Formula : C₁₂H₁₈ClN₃O₃
  • Key Differences :
    • Phenyl core instead of pyrimidine.
    • 3-Methoxy-4-nitro substituents.
  • Implications: The nitro group introduces strong electron-withdrawing effects, which may influence reactivity and stability.

5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine

  • CAS: Not explicitly listed.
  • Key Differences: Thieno[2,3-d]pyrimidine core instead of pyrimidine. Morpholine and methanesulfonyl-piperazine substituents.
  • Implications: The thienopyrimidine core enhances aromaticity and may improve binding to kinase targets. The bulky substituents could affect pharmacokinetics .

Physicochemical Properties and Trends

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 6-Cl, 2-SCH₃, piperidin-4-yl C₁₀H₁₆Cl₂N₄S 295.2 High chlorine content, primary amine
6-Methoxy-N-methyl Analog Pyrimidine 6-OCH₃, 2-SCH₃, N-methyl C₁₂H₂₀ClN₅OS 325.8 Increased solubility, reduced basicity
6-Ethoxy-piperidin-3-yl Analog Pyrimidine 6-OCH₂CH₃, 2-SCH₃ C₁₂H₂₀ClN₅S 301.8 Higher lipophilicity, altered stereochemistry
Phenyl Core Analog Phenyl 3-OCH₃, 4-NO₂ C₁₂H₁₈ClN₃O₃ 287.7 Electron-withdrawing nitro group

Stability and Reactivity

  • The 6-chloro substituent in the target compound may confer electrophilic reactivity, making it prone to nucleophilic displacement (e.g., by amines or alkoxides).
  • Methylthio groups (SCH₃) can oxidize to sulfoxides or sulfones under oxidative conditions, altering electronic properties .

Biological Activity

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride, a compound characterized by its unique pyrimidine and piperidine structures, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClN₃OS
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 1261232-57-8

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key signaling pathways. The presence of the chloro and methylthio groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cell proliferation in myeloma and leukemia cells by inducing apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax . Molecular docking analyses suggest that these compounds can effectively bind to critical proteins involved in cancer progression.

Antimicrobial Activity

The piperidine moiety is often associated with antibacterial properties. Research indicates that derivatives of piperidine exhibit enzyme inhibitory activities against acetylcholinesterase (AChE) and urease, which are crucial for bacterial survival . This suggests that this compound may possess similar antimicrobial efficacy.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing the piperidine structure can inhibit various enzymes, potentially leading to therapeutic applications in treating conditions such as diabetes and neurodegenerative diseases . The specific interactions at the enzyme active sites can be explored further through computational modeling.

Study 1: Anticancer Efficacy

A study investigating a series of piperidine derivatives found that certain compounds significantly reduced the growth of hematological cancer cells while promoting apoptosis. The study utilized molecular docking to confirm binding interactions with target proteins associated with cancer cell survival .

Study 2: Antimicrobial Activity Assessment

In vitro tests demonstrated that piperidine derivatives exhibited notable antibacterial activity against strains such as E. coli and S. aureus. The mechanism involved competitive inhibition of key metabolic enzymes, leading to bacterial cell death .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AnticancerMyeloma, LeukemiaCytotoxicity, apoptosis induction
AntimicrobialE. coli, S. aureusBacterial growth inhibition
Enzyme InhibitionAChE, UreaseCompetitive inhibition

Q & A

Q. What are the optimal synthetic routes for 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Chloropyrimidine core functionalization : Reacting 6-chloro-2-methylsulfanyl-pyrimidin-4-amine with piperidin-4-ylamine under basic conditions (e.g., NaH or K₂CO₃) to form the piperidine-pyrimidine scaffold .
  • Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt.
    Critical parameters include temperature control (60–80°C for nucleophilic substitution), stoichiometric ratios (1:1.2 amine:pyrimidine), and purification via recrystallization or column chromatography .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl at C2, piperidine at C4) and aromatic proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 301.08 for C₁₁H₁₆ClN₅S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes or fine particulates .
  • Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to identify EC₅₀/IC₅₀ values and validate reproducibility across cell lines (e.g., HEK293 vs. CHO) .
  • Target specificity assays : Employ competitive binding assays (e.g., radioligand displacement) to distinguish off-target effects from primary interactions .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to quantify variability between independent replicates .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases) based on pyrimidine-piperidine flexibility .
  • Quantum mechanics/molecular mechanics (QM/MM) : Optimize ligand-recharge interactions at active sites (e.g., ATP-binding pockets) .
  • Pharmacophore mapping : Identify critical pharmacophoric features (e.g., hydrogen-bond donors at piperidine-NH₂) using MOE or Phase .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt selection : Compare hydrochloride vs. phosphate salts for aqueous solubility (e.g., 25 mg/mL vs. 15 mg/mL in PBS) .
  • Prodrug derivatization : Introduce acetyl or PEG groups at the piperidine amine to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability in pharmacokinetic assays (e.g., rat models) .

Q. What strategies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with substituent variations (e.g., replacing methylsulfanyl with ethyl or phenyl groups) .
  • Bioisosteric replacement : Substitute pyrimidine with triazine or quinazoline cores to assess potency shifts .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic properties with activity data .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in cytotoxicity profiles across different studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity), incubation times (24–48 hr), and viability markers (MTT vs. resazurin) .
  • Control for batch variability : Source compounds from a single supplier and validate purity via independent analytical labs .
  • Meta-analysis : Aggregate data from ≥5 studies to identify outliers using funnel plots or sensitivity analysis .

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